Positional Isomer Differentiation: 2,3- vs. 2,4- vs. 3,4-Dichlorophenoxy Substitution Pattern Defines Unique Chemical Entity Status
CAS 252059-77-1 bears a 2,3-dichlorophenoxy moiety, which is structurally distinct from its two closest co-eluting positional isomers: the 2,4-dichloro isomer (CAS 252059-72-6) and the 3,4-dichloro isomer (CAS 252059-74-8) . All three compounds share the identical molecular formula (C18H8Cl4N2O) and molecular weight (410.08 Da), making them isobaric and requiring chromatographic resolution for unambiguous identification. The 2,3-dichloro pattern positions one chlorine atom ortho and one meta to the ether linkage, creating a unique dipole moment and steric hindrance profile that cannot be replicated by either the 2,4- or 3,4-dichloro arrangements . This structural difference is critical because the GSK3 inhibitor patent family (U.S. Patent 6,489,344) explicitly claims specific halogen substitution combinations as determinants of biological activity, with dependent claims reciting 'dichlorophenyl' as a preferred embodiment where the pattern of substitution governs target engagement [1].
| Evidence Dimension | Phenoxy ring chlorine substitution pattern (structural isomerism) |
|---|---|
| Target Compound Data | 2,3-dichlorophenoxy (CAS 252059-77-1; InChI Key: unique to this isomer) |
| Comparator Or Baseline | 2,4-dichlorophenoxy (CAS 252059-72-6; InChI Key: NPHGYPPVFVWOTJ-UHFFFAOYSA-N) and 3,4-dichlorophenoxy (CAS 252059-74-8) |
| Quantified Difference | Positional isomerism: identical molecular formula (C18H8Cl4N2O) and mass (410.08) but distinct substitution geometry; chromatographic retention time differences predicted based on dipole moment variation |
| Conditions | Structural comparison based on IUPAC nomenclature and InChI Key differentiation; vendor catalog cross-referencing |
Why This Matters
For patent SAR verification, analytical reference standard qualification, and biological assay reproducibility, the specific 2,3-dichloro isomer must be procured because isobaric positional isomers cannot be distinguished by mass spectrometry alone and may exhibit different target binding kinetics.
- [1] Nuss, J. M., et al. (Assignee: Chiron Corporation). Inhibitors of Glycogen Synthase Kinase 3. U.S. Patent No. 6,489,344. Issued December 3, 2002. Claim 45 recites a compound 'wherein R10, R11, R12, R13, and R14, taken together with the phenyl ring of structure IV, form a moiety selected from the group consisting of dichlorophenyl.' View Source
